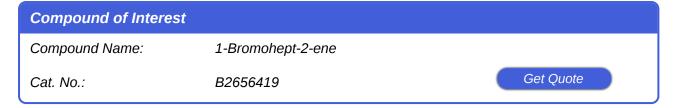


Spectroscopic Profile of 1-Bromohept-2-ene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromohept-2-ene**. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available data for the closely related (E)-**1-bromohept-2-ene** isomer with predicted spectroscopic values and general principles of spectroscopic analysis for haloalkenes. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromohept-2-ene**. It is important to note that where experimental data for the specific compound is unavailable, predicted values and data from analogous compounds are provided as a reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (-CH ₂ Br)	~3.9 - 4.1	Doublet of doublets	J≈7, 1
H2 (=CH-)	~5.6 - 5.8	Multiplet	-
H3 (=CH-)	~5.4 - 5.6	Multiplet	-
H4 (-CH ₂ -)	~2.0 - 2.2	Multiplet	-
H5 (-CH ₂ -)	~1.3 - 1.5	Multiplet	-
H6 (-CH ₂ -)	~1.2 - 1.4	Multiplet	-
H7 (-CH₃)	~0.8 - 1.0	Triplet	J≈7

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ, ppm)	
C1 (-CH ₂ Br)	~35 - 40	
C2 (=CH-)	~125 - 130	
C3 (=CH-)	~130 - 135	
C4 (-CH ₂ -)	~30 - 35	
C5 (-CH ₂ -)	~28 - 32	
C6 (-CH ₂ -)	~20 - 25	
C7 (-CH ₃)	~10 - 15	

Table 3: Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for **1-Bromohept-2-ene** is not readily available, a vapor phase IR spectrum for (E)-**1-bromohept-2-ene** is noted in the PubChem database.[1] The expected characteristic absorption bands are listed below.



Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (alkenyl)	3000 - 3100	Medium
C-H (alkyl)	2850 - 3000	Strong
C=C (alkene)	1640 - 1680	Medium to Weak
C-Br	500 - 600	Strong

Table 4: Mass Spectrometry (MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (E)-**1-bromohept-2-ene** is available, though the detailed fragmentation data is not provided in the immediate search results.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.

m/z	lon	Notes
176/178	[C7H13Br]+	Molecular ion peaks (M ⁺ , M ⁺ +2) due to the presence of ⁷⁹ Br and ⁸¹ Br isotopes in a ~1:1 ratio.
97	[C7H13] ⁺	Loss of Br radical.
41	[C₃H₅] ⁺	Allylic carbocation, a common fragment for alkenes.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

• Sample Preparation: A sample of **1-Bromohept-2-ene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount



of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).
- ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1-Bromohept-2-ene**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FT-IR spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis as percent transmittance.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 1-Bromohept-2-ene, Gas
 Chromatography (GC) is an ideal method for sample introduction, which also serves to

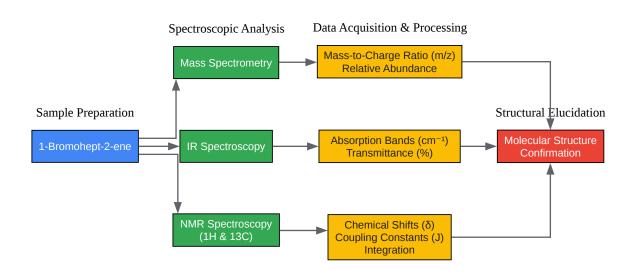


separate it from any impurities. The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-Bromohept-2-ene**.



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Caption: Experimental workflow for the spectroscopic analysis of **1-Bromohept-2-ene**.

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References

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